

Preclinical Safety and Toxicology of (R,R)-Glycopyrrolate: An In-depth Technical Guide

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Compound of Interest

Compound Name: (R,R)-Glycopyrrolate

Cat. No.: B031317

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Disclaimer: This document provides a comprehensive overview of the available preclinical safety and toxicology data for glycopyrrolate. It is crucial to note that the vast majority of publicly accessible data pertains to the racemic mixture of glycopyrrolate, which includes **(R,R)-glycopyrrolate**, (S,S)-glycopyrrolate, and the (R,S)-diastereomer. Specific preclinical safety and toxicology studies exclusively on the **(R,R)-glycopyrrolate** enantiomer are not readily available in the public domain. Therefore, the data presented herein should be interpreted with the understanding that it reflects the toxicological profile of the mixed isomers, which may not be fully representative of the individual (R,R)-enantiomer.

Executive Summary

Glycopyrrolate is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2][3] Its peripheral action is leveraged for various therapeutic applications, including the reduction of secretions and the management of peptic ulcers and chronic obstructive pulmonary disease (COPD).[2][4] This guide synthesizes the available preclinical safety and toxicology data for glycopyrrolate, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of key processes for researchers, scientists, and drug development professionals. While the data largely reflects the racemic mixture, it provides a foundational understanding of the toxicological profile of this class of compounds.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within a short period. For glycopyrrolate, these studies have established the median lethal dose (LD50) across various species and routes of administration.

Table 1: Acute Toxicity of Glycopyrrolate (Racemic Mixture)

Species	Route of Administration	LD50 Value	Reference(s)
Rat	Oral	709 mg/kg	[5] [6] [7] [8]
Mouse	Oral	570 mg/kg	[5] [6] [9]
Rabbit	Oral	2360 mg/kg	[5]
Rat	Intraperitoneal	196 mg/kg	[6] [7]
Mouse	Intraperitoneal	90 mg/kg	[6]
Rat	Subcutaneous	833 mg/kg	[6] [7]
Mouse	Subcutaneous	122 mg/kg	[6]
Rabbit	Intravenous	29.1 mg/kg	[7]

Experimental Protocols for Acute Toxicity Studies

- Objective: To determine the median lethal dose (LD50) of glycopyrrolate.
- Test Species: Typically conducted in rodents (e.g., rats, mice) and sometimes in non-rodents (e.g., rabbits).
- Administration: The test substance is administered via various routes, including oral (gavage), intravenous, intraperitoneal, and subcutaneous, to assess toxicity associated with different exposure pathways.
- Dosage: A range of doses is administered to different groups of animals.

- **Observation Period:** Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
- **Endpoints:** The primary endpoint is the calculation of the LD50 value. Other observations include clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are performed to evaluate the effects of a substance following prolonged exposure. These studies help to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

A 13-week oral gavage study in mice and rats showed that glycopyrrolate was reasonably well-tolerated at doses up to 30 mg/kg/day in mice and 40 mg/kg/day in rats. The primary observed effect was pupil dilation, consistent with the drug's anticholinergic activity. No significant effects on hematology, clinical chemistry, organ weights, or gross pathology were reported at these levels.^[10] In a 26-week inhalation toxicology study in rats, the target organs of toxicity were identified as the eyes (lenticular changes), lungs, seminal vesicles, and urinary bladder. The eye findings were considered to be related to the anticholinergic action of glycopyrrolate and were partially reversible.^[11]

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to cause damage to genetic material. Glycopyrrolate has been evaluated in a standard battery of in vitro and in vivo genotoxicity tests and has not shown evidence of mutagenic or clastogenic potential.^{[2][10]}

Table 2: Genotoxicity Studies of Glycopyrrolate (Racemic Mixture)

Assay	Test System	Results	Reference(s)
Ames Test	Salmonella typhimurium	Negative	[10]
Chromosome Aberration Assay	Human Lymphocytes	Negative	[10]
Micronucleus Test	Rat	Negative	[10]

Experimental Protocols for Genotoxicity Studies

- Objective: To assess the potential of a substance to induce gene mutations in bacteria.
- Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Methodology: The bacterial strains are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 fraction). The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.[\[12\]](#)[\[13\]](#)
- Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
- Objective: To detect structural chromosome damage in cultured mammalian cells.
- Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells.
- Methodology: Cells are exposed to the test substance at various concentrations, with and without metabolic activation. After a specified incubation period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, rearrangements).
- Interpretation: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates clastogenic potential.

- Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo.[17]
- Test System: Rodents, typically mice or rats.[17][18]
- Methodology: Animals are treated with the test substance, usually via the intended clinical route of administration.[18] Bone marrow or peripheral blood is collected at appropriate time points after treatment.[17][18] The erythrocytes are then analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[17][19]
- Interpretation: A significant, dose-dependent increase in the frequency of micronucleated erythrocytes in treated animals compared to the control group indicates in vivo genotoxic potential.[17]

Carcinogenicity

Long-term carcinogenicity studies in animals have not been performed for glycopyrrolate.[10] However, the lack of genotoxic potential in the standard battery of assays suggests a low carcinogenic risk.[2]

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies are designed to evaluate the potential adverse effects of a substance on fertility, pregnancy, and offspring development.[20][21][22]

Reproduction studies with glycopyrrolate were conducted in rats and rabbits. In these studies, no teratogenic effects on the fetus were observed.[23] In a pre-and post-natal development study in rats, a decrease in pup mean body weight was observed, which recovered after nursing, with no other developmental effects noted. Impairment of fertility was observed in male and female rats at a subcutaneous dose of 1.88 mg/kg/day, based on findings of decreased corpora lutea, implantation sites, and live fetuses. No effects on fertility were observed at a subcutaneous dose of 0.63 mg/kg/day.[11]

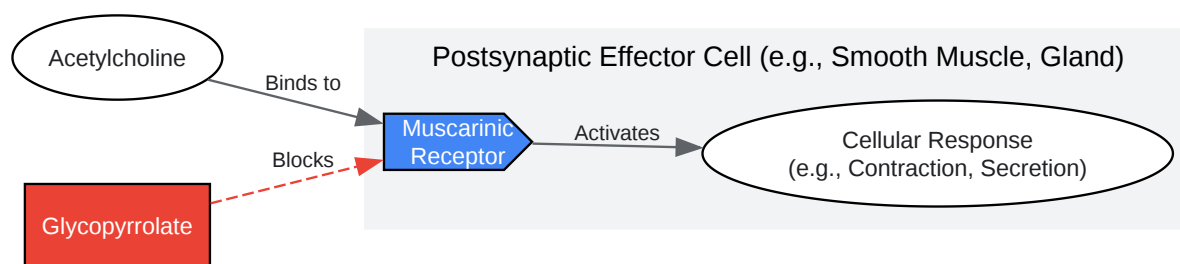
Safety Pharmacology

Safety pharmacology studies are conducted to assess the potential for a substance to cause adverse effects on vital physiological functions. Glycopyrrolate, as an anticholinergic agent, is expected to have effects on the cardiovascular, respiratory, and central nervous systems. Due to its quaternary ammonium structure, glycopyrrolate has limited ability to cross the blood-brain barrier, which minimizes its central nervous system side effects.[2][24] The primary pharmacological effects are peripheral, such as inhibition of salivary, bronchial, and gastric secretions, and effects on heart rate.[1][25]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Glycopyrrolate

Glycopyrrolate is a competitive antagonist of acetylcholine at muscarinic receptors. By blocking these receptors, it inhibits the effects of the parasympathetic nervous system.

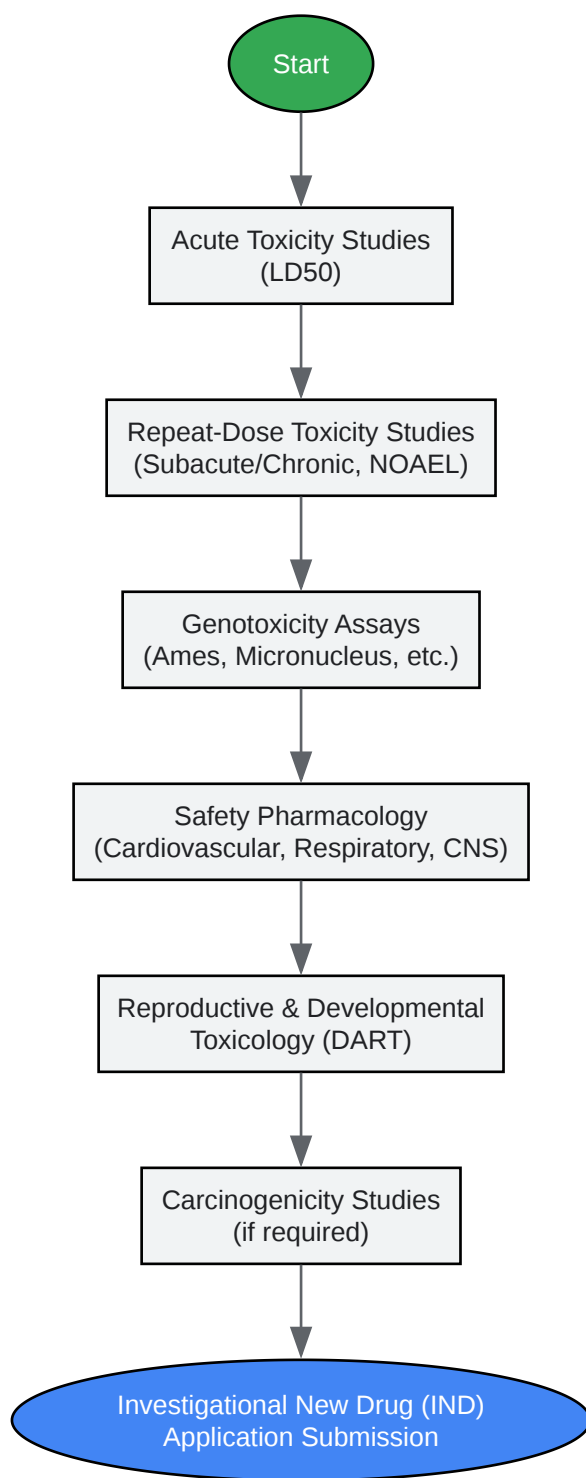


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Mechanism of Action of Glycopyrrolate

General Preclinical Toxicology Workflow

The preclinical evaluation of a new chemical entity follows a structured workflow to assess its safety before human trials.



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